1-Chloro-2,5-dimethyl-3-nitrobenzene

Description

BenchChem offers high-quality 1-Chloro-2,5-dimethyl-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,5-dimethyl-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

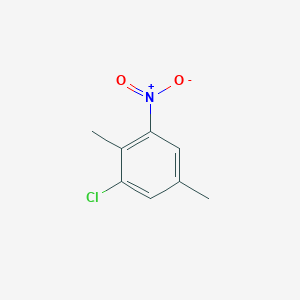

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFACWRHDRTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597814 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13711-22-3 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene (CAS: 13711-22-3): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2,5-dimethyl-3-nitrobenzene is a substituted nitroaromatic compound with the CAS number 13711-22-3.[1] Its molecular structure, featuring a combination of a reactive chloro group, a reducible nitro moiety, and directing methyl groups, makes it a valuable intermediate in targeted organic synthesis. This guide provides a comprehensive overview of its known physicochemical properties, discusses its chemical reactivity from a mechanistic standpoint, outlines a viable synthetic pathway, and explores its potential applications, particularly as a building block for more complex, biologically active molecules. The safety and handling protocols are also detailed, based on data from structurally analogous compounds.

Physicochemical Properties

The fundamental physical and chemical characteristics of 1-Chloro-2,5-dimethyl-3-nitrobenzene are critical for its use in experimental design. The data, compiled from various chemical databases, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13711-22-3 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1] |

| Synonyms | 6-Chloro-1,4-dimethyl-2-nitrobenzene | [1] |

| Melting Point | 36 °C | [1] |

| Boiling Point | 133-134 °C (at 15 Torr); 264.7±35.0 °C (at 760 mmHg) | [1][3] |

| Density | 1.273±0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 113.9±25.9 °C | [1] |

| XLogP3 | 3.1 | [1] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 1-Chloro-2,5-dimethyl-3-nitrobenzene is dictated by the electronic interplay of its functional groups. The nitro group is strongly electron-withdrawing, while the two methyl groups are electron-donating. The chlorine atom exhibits an inductive withdrawing effect and a weaker resonance-donating effect.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group. However, for efficient SNAr reactions to occur, the withdrawing group must be positioned ortho or para to the leaving group (in this case, chlorine) to stabilize the intermediate Meisenheimer complex through resonance.[4] In 1-Chloro-2,5-dimethyl-3-nitrobenzene, the nitro group is meta to the chlorine. Consequently, it cannot directly delocalize the negative charge of the intermediate via resonance.[4] This positioning significantly reduces the compound's reactivity towards SNAr compared to its ortho- or para-nitro isomers, likely requiring more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles) to achieve substitution of the chloro group.

Reduction of the Nitro Group

A cornerstone of this molecule's utility is the facile reduction of the nitro group to a primary amine (aniline). This transformation is a pivotal step in many synthetic sequences, particularly in drug discovery, as it introduces a versatile nucleophilic site. The resulting 3-amino-1-chloro-2,5-dimethylbenzene is a valuable precursor for constructing heterocyclic systems or for further functionalization via acylation or alkylation.

Commonly employed reduction methodologies include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and high-yielding.

-

Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Electrophilic Aromatic Substitution (EAS)

While the nitro group is a powerful deactivating group for EAS, the two methyl groups are activating. The net effect is a deactivated ring, but further electrophilic substitution is possible under specific conditions. The directing effects of the existing substituents would sterically and electronically favor substitution at the C4 or C6 positions. However, given the deactivation, reactions involving the existing functional groups are generally more synthetically practical.

Synthesis and Methodology

The most direct and logical approach to synthesizing 1-Chloro-2,5-dimethyl-3-nitrobenzene is through the electrophilic nitration of the commercially available precursor, 1-chloro-2,5-dimethylbenzene.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene.

Experimental Protocol: Nitration of 1-chloro-2,5-dimethylbenzene

This protocol is an exemplary procedure based on standard chemical principles. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, ~2.5 equivalents). Cool the flask in an ice/water bath to 0-5 °C.

-

Causality: Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and side reactions.

-

-

Addition of Nitric Acid: While maintaining the low temperature and stirring vigorously, add concentrated nitric acid (HNO₃, ~1.1 equivalents) dropwise to the sulfuric acid.

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, add 1-chloro-2,5-dimethylbenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a designated period (e.g., 1-2 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the organic product.

-

Causality: The product is poorly soluble in the aqueous acidic medium, leading to its precipitation.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-Chloro-2,5-dimethyl-3-nitrobenzene.

Applications in Research and Drug Development

As a functionalized building block, 1-Chloro-2,5-dimethyl-3-nitrobenzene holds potential in several areas of chemical R&D.

-

Intermediate for Agrochemicals and Dyes: Chlorinated nitroaromatics are established precursors in the synthesis of pesticides and pigments.[5]

-

Precursor for Bioactive Heterocycles: The true value for drug development lies in its role as a precursor to substituted anilines. The resulting 3-amino-1-chloro-2,5-dimethylbenzene can be used to construct a variety of heterocyclic scaffolds. For instance, substituted phenylenediamines (which can be derived from this compound) are key starting materials for benzimidazoles. Benzimidazole moieties are present in numerous pharmaceuticals and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6]

-

Fragment-Based Drug Discovery: In medicinal chemistry, this molecule can serve as a fragment for building more complex drug candidates, where the substitution pattern provides a specific vector for molecular growth.

Safety, Handling, and Toxicology

Anticipated GHS Hazard Profile

| Pictogram | Hazard Class & Statement |

| Danger • H301 + H311: Toxic if swallowed or in contact with skin. • H372: Causes damage to organs (blood) through prolonged or repeated exposure.[7] • H411: Toxic to aquatic life with long-lasting effects. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.[8] Eyewash stations and safety showers must be readily accessible.[8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[8]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands and face thoroughly after handling.[9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Conclusion

1-Chloro-2,5-dimethyl-3-nitrobenzene is a specialty chemical intermediate whose value is derived from its specific pattern of functionalization. While its reactivity in nucleophilic substitution is tempered by the meta orientation of its key groups, the reliable reduction of its nitro group provides a gateway to a range of substituted anilines. These derivatives are of significant interest to researchers in medicinal chemistry and materials science, positioning this compound as a useful, albeit specialized, building block for the synthesis of complex molecular targets. Prudent handling, with strict adherence to safety protocols for toxic nitroaromatic compounds, is mandatory for its use.

References

View References

Sources

- 1. echemi.com [echemi.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 1-Chloro-2,5-dimethyl-3-nitrobenzene [myskinrecipes.com]

- 4. Question Explain why 1-chloro-2-nitrobenzene reacts with aqueous KOH at h.. [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. 1-Chloro-2,5-dimethyl-3-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 11. 1-Chloro-2,5-dimethyl-3-nitrobenzene | CAS#:13711-22-3 | Chemsrc [chemsrc.com]

- 12. 1-CHLORO-2,5-DIMETHYL-4-NITROBENZENE2-CHLORO-5-NITRO-P-XYLENE synthesis - chemicalbook [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. Buy 1-Chloro-3,5-dimethoxy-2-nitrobenzene (EVT-438487) | 90-25-5 [evitachem.com]

- 15. fishersci.at [fishersci.at]

- 16. echemi.com [echemi.com]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. 2abiotech.net [2abiotech.net]

- 19. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 22. Benzene, 1-chloro-2-methyl-3-nitro- [webbook.nist.gov]

- 23. 1-Chloro-2,4-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 3456522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 1-Chloro-2,5-dimethyl-4-nitrobenzene | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. homework.study.com [homework.study.com]

- 26. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene

Introduction

1-Chloro-2,5-dimethyl-3-nitrobenzene is a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry. Its unique arrangement of chloro, nitro, and dimethyl functional groups on a benzene ring imparts specific reactivity and physical properties that are of interest to researchers in medicinal chemistry and materials science. Understanding its physicochemical profile is paramount for its effective utilization in designing novel molecules and for ensuring safe handling and scalability in laboratory and industrial settings. This guide provides a comprehensive overview of its core properties, methodologies for their characterization, and critical safety insights, grounded in established scientific principles.

Section 1: Molecular Identity and Core Properties

The foundational step in utilizing any chemical compound is to confirm its identity and fundamental physical constants. These data points are critical for reaction stoichiometry, purification, and analytical characterization.

1.1. Chemical Structure and Identifiers

-

IUPAC Name: 1-Chloro-2,5-dimethyl-3-nitrobenzene

-

SMILES: CC1=CC(=C(C=C1Cl)C)[O-]

-

InChIKey: JMEXAQBBMDHIGQ-UHFFFAOYSA-N

1.2. Physicochemical Data Summary

The physicochemical properties of a compound govern its behavior in both reactive and non-reactive systems, influencing everything from solvent choice to reaction temperature. The data below has been aggregated from supplier technical sheets and computational models.

| Property | Value | Source |

| Molecular Weight | 185.608 g/mol | [1][2] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 264.7 ± 35.0 °C at 760 mmHg | [1][2] |

| Flash Point | 113.9 ± 25.9 °C | [1][2] |

| Melting Point | Not Available (N/A) | [1] |

| Exact Mass | 185.024353 Da | [2] |

Note: The boiling and flash points are predicted values and should be confirmed experimentally.

Section 2: Reactivity Profile and Synthetic Utility

The reactivity of 1-Chloro-2,5-dimethyl-3-nitrobenzene is dictated by the electronic interplay of its substituents on the aromatic ring.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Its position at C3 directs incoming electrophiles primarily to the C4 and C6 positions (meta to itself).

-

Chloro Group (-Cl): As a halogen, it is also deactivating due to its inductive effect but acts as an ortho, para-director due to resonance.

-

Methyl Groups (-CH₃): These are electron-donating groups, activating the ring towards electrophilic substitution and directing to ortho and para positions relative to themselves.

The net effect is a complex reactivity profile. The positions C4 and C6 are the most likely sites for further electrophilic substitution due to the directing effects of the chloro and methyl groups. Furthermore, the electron-deficient nature of the ring, enhanced by the nitro group, makes it a candidate for nucleophilic aromatic substitution (SₙAr), potentially at the chlorine-bearing carbon. The viability of SₙAr reactions is significantly enhanced when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the chlorine atom), as this allows for the stabilization of the negatively charged Meisenheimer intermediate.[3] In this molecule, the nitro group is meta to the chlorine, which means it does not provide resonance stabilization for an SₙAr intermediate, suggesting that forcing conditions would be required for such a reaction.[3]

Section 3: Experimental Characterization Protocols

Accurate experimental data is the cornerstone of scientific integrity. While data for this specific molecule is sparse, standard methodologies can be applied for its characterization.

3.1. Workflow for Physicochemical Property Determination

The logical flow for characterizing a novel or sparsely documented compound involves a series of standard analytical procedures.

3.2. Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a crucial indicator of purity. DSC provides a highly accurate and reproducible method for its determination.

-

Causality: DSC is chosen over traditional melting point apparatus because it measures the heat flow required to raise a sample's temperature. A sharp, well-defined endotherm at the melting point provides not only the melting temperature but also the enthalpy of fusion, offering deeper thermodynamic insight. This method is self-validating through the use of certified reference standards.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the measurements.

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Chloro-2,5-dimethyl-3-nitrobenzene into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain any potential volatilization. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Ramp the temperature at a controlled rate, typically 10 °C/min, under a constant inert nitrogen purge (50 mL/min). The nitrogen purge prevents oxidative degradation and ensures a stable thermal environment.

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Analysis: The melting point is determined as the onset temperature of the melting endotherm observed in the thermogram. The peak area of the endotherm is integrated to calculate the enthalpy of fusion (ΔHfus).

-

Reporting: Report the onset temperature as the melting point and the integrated peak area as the enthalpy of fusion. The sharpness of the peak serves as a qualitative indicator of purity.

Section 4: Safety, Handling, and Storage

Given the presence of nitro and chloroaromatic functionalities, this compound must be handled with appropriate caution. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from related compounds like 1-chloro-3-nitrobenzene and 2-chloro-6-nitrotoluene provide a strong basis for hazard assessment.[4][5][6]

4.1. Hazard Profile

-

Toxicity: Nitroaromatic compounds are often toxic if swallowed, in contact with skin, or if inhaled.[5][6] They can potentially cause damage to the blood, leading to methemoglobinemia.[7]

-

Irritation: May cause skin and serious eye irritation.

-

Environmental Hazards: Likely toxic to aquatic life with long-lasting effects.[7]

4.2. Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[4][5]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator is necessary.[4][8]

4.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]

References

-

1-Chloro-2,5-dimethyl-3-nitrobenzene Price. Chemsrc.com. [Link]

-

1-Chloro-2,5-dimethyl-3-nitrobenzene | CAS#:13711-22-3. Chemsrc.com. [Link]

-

1-CHLORO-2-METHYL-3-NITROBENZENE | CAS 83-42-1. Matrix Fine Chemicals. [Link]

-

1-Chloro-3-nitrobenzene (CAS 121-73-3): Odor profile, Properties, & IFRA compliance. Good Scents Company. [Link]

-

ICSC 1633 - 1-CHLORO-3-NITROBENZENE. International Chemical Safety Cards (ICSCs). [Link]

-

1-chloro-2-methyl-3-nitrobenzene. ChemBK. [Link]

-

(PDF) 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. [Link]

-

1-chloro-4,5-dimethyl-2-(2-nitrophenoxy)benzene. ChemSynthesis. [Link]

-

1-Chloro-2,5-dimethyl-4-nitrobenzene. PubChem. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

Question: Explain why 1-chloro-2-nitrobenzene reacts with aqueous KOH... Filo. [Link]

Sources

- 1. 1-Chloro-2,5-dimethyl-3-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. 1-Chloro-2,5-dimethyl-3-nitrobenzene | CAS#:13711-22-3 | Chemsrc [chemsrc.com]

- 3. Question Explain why 1-chloro-2-nitrobenzene reacts with aqueous KOH at h.. [askfilo.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 8. chemscene.com [chemscene.com]

- 9. 1-Chloro-3-nitrobenzene CAS#: 121-73-3 [m.chemicalbook.com]

A Technical Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene: Properties, Synthesis, and Applications for Research Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2,5-dimethyl-3-nitrobenzene, a substituted aromatic compound of interest to researchers in organic synthesis and drug discovery. The document delineates its core molecular and physical properties, proposes a logical synthetic pathway with an exemplary experimental protocol, and explores its potential applications as a versatile chemical intermediate. Emphasis is placed on the scientific rationale behind its synthesis and reactivity. Additionally, a critical assessment of its safety and handling protocols, based on data from structurally related compounds, is provided to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for scientists leveraging this molecule in the development of novel chemical entities.

Core Molecular Profile and Physicochemical Properties

1-Chloro-2,5-dimethyl-3-nitrobenzene is a halogenated and nitrated aromatic hydrocarbon. Its specific substitution pattern—a chloro group, two methyl groups, and a nitro group on a benzene ring—makes it a valuable precursor in multi-step organic synthesis. The interplay of these functional groups dictates its reactivity and potential applications.

The fundamental properties of 1-Chloro-2,5-dimethyl-3-nitrobenzene are summarized in the table below. This quantitative data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| CAS Number | 13711-22-3 | [1][3] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 264.7 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 113.9 ± 25.9 °C | [1] |

| Appearance | Yellowish Crystalline Solid (inferred) | [4] |

| Purity (Typical) | ≥95% | [3] |

Synthesis and Mechanistic Considerations

The targeted synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene is best achieved through the electrophilic nitration of 2-chloro-1,4-dimethylbenzene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

Causality of Experimental Choices:

-

Starting Material: 2-chloro-1,4-dimethylbenzene is the logical precursor. The existing chloro and methyl groups will direct the position of the incoming nitro group.

-

Directing Effects: Both the methyl groups (at positions 1 and 4) and the chloro group (at position 2) are ortho, para-directors. The positions ortho to the C1-methyl are C2 (blocked by chlorine) and C6. The position para is C4 (blocked by another methyl group). The positions ortho to the C4-methyl are C3 and C5. The position para is C1 (blocked). The positions ortho to the C2-chloro are C1 (blocked) and C3. The position para is C5.

-

Regioselectivity: The positions most activated for electrophilic substitution are C3, C5, and C6. The nitro group will preferentially add at the C3 or C5 positions. The formation of the 3-nitro isomer is sterically less hindered compared to addition at C6 (adjacent to the C1-methyl group). The final product is a result of this combined electronic and steric guidance.

-

Reaction Conditions: A nitrating mixture of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation. The reaction is highly exothermic and must be conducted at low temperatures (e.g., 0-10 °C) to prevent over-nitration and control the reaction rate.

Sources

- 1. 1-Chloro-2,5-dimethyl-3-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. 1-Chloro-2,5-dimethyl-3-nitrobenzene [myskinrecipes.com]

- 3. 1-Chloro-2,5-dimethyl-3-nitrobenzene | CAS#:13711-22-3 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

A Spectroscopic Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene: In-Depth Analysis for Researchers

This technical guide provides a comprehensive analysis of the expected spectral data for 1-Chloro-2,5-dimethyl-3-nitrobenzene, a substituted aromatic compound of interest in various chemical research and development sectors. This document is intended for researchers, scientists, and drug development professionals who rely on detailed structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The focus is not merely on the presentation of data, but on the rationale behind the spectral features, providing a deeper understanding of the molecule's structure and electronic environment.

Molecular Structure and Spectroscopic Implications

1-Chloro-2,5-dimethyl-3-nitrobenzene possesses a unique substitution pattern on the benzene ring that dictates its spectral characteristics. The presence of a chloro group, two methyl groups, and a nitro group—all with distinct electronic properties—results in a predictable yet nuanced spectroscopic signature. The chloro and nitro groups are electron-withdrawing, while the methyl groups are electron-donating. Their relative positions influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of 1-Chloro-2,5-dimethyl-3-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Chloro-2,5-dimethyl-3-nitrobenzene, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the aromatic ring and the methyl substituents.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H-4 | 7.5 - 7.8 | Singlet (s) | 1H |

| Aromatic H-6 | 7.2 - 7.5 | Singlet (s) | 1H |

| Methyl Protons (C2-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H |

| Methyl Protons (C5-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H |

Interpretation and Rationale:

-

Aromatic Protons: The two aromatic protons, H-4 and H-6, are not equivalent due to the unsymmetrical substitution pattern. The proton at the C-4 position is expected to be downfield (higher ppm) compared to the proton at C-6. This is because H-4 is situated between two electron-withdrawing groups (chloro and nitro), leading to greater deshielding. The H-6 proton is adjacent to the electron-donating methyl group, which provides some shielding. Both protons will appear as singlets as they lack adjacent protons for spin-spin coupling.

-

Methyl Protons: The two methyl groups will also exhibit slightly different chemical shifts. The methyl group at C-2 is adjacent to the electron-withdrawing chloro group, which will likely cause a slight downfield shift compared to the methyl group at C-5. Both will appear as sharp singlets, each integrating to three protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-Cl) | 130 - 135 |

| C2 (C-CH₃) | 135 - 140 |

| C3 (C-NO₂) | 145 - 150 |

| C4 (C-H) | 120 - 125 |

| C5 (C-CH₃) | 138 - 142 |

| C6 (C-H) | 125 - 130 |

| C2-CH₃ | 15 - 20 |

| C5-CH₃ | 18 - 23 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing groups (C1, C2, and C3) will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the nitro group (C3) is expected to be the most downfield. The carbons bearing the methyl groups (C2 and C5) will also be downfield due to the substitution effect. The protonated carbons (C4 and C6) will appear at relatively upfield positions.

-

Methyl Carbons: The chemical shifts of the methyl carbons are expected in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1335 - 1370 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 800 - 900 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Interpretation and Rationale:

-

Nitro Group: The most characteristic peaks in the IR spectrum of 1-Chloro-2,5-dimethyl-3-nitrobenzene will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2][3] For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][3]

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl groups (below 3000 cm⁻¹).

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

-

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 1-Chloro-2,5-dimethyl-3-nitrobenzene sample onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 1-Chloro-2,5-dimethyl-3-nitrobenzene is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of C₈H₈ClNO₂ is approximately 185.61 g/mol .[4]

| m/z | Proposed Fragment | Significance |

| 185/187 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 170/172 | [M - CH₃]⁺ | Loss of a methyl group |

| 155 | [M - NO]⁺ | Loss of nitric oxide |

| 139 | [M - NO₂]⁺ | Loss of a nitro group |

| 124 | [M - NO₂ - CH₃]⁺ | Loss of nitro and methyl groups |

| 104 | [M - NO₂ - Cl]⁺ | Loss of nitro and chloro groups |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak will appear as a pair of peaks at m/z 185 and 187, with a relative intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation Pathways: The fragmentation of nitroaromatic compounds is often initiated by the loss of the nitro group or its components.[5] Common fragmentation pathways for 1-Chloro-2,5-dimethyl-3-nitrobenzene are expected to include:

-

Loss of a Methyl Group: Cleavage of a methyl radical to form a stable benzylic-type cation.

-

Loss of the Nitro Group: The C-N bond can cleave to lose a nitro group (NO₂).

-

Loss of Nitric Oxide: Rearrangement followed by the loss of nitric oxide (NO) is a common pathway for nitroaromatics.

-

Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of the remaining substituents or rearrangement to form stable ions like the tropylium ion (m/z 91).

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Electron ionization (EI) is a common method for generating ions from volatile organic compounds. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Conclusion

The comprehensive spectral analysis of 1-Chloro-2,5-dimethyl-3-nitrobenzene presented in this guide provides a robust framework for its structural elucidation and characterization. By understanding the interplay of the various substituents and their influence on the NMR, IR, and MS data, researchers can confidently identify and characterize this molecule in complex mixtures and reaction products. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved from [Link]

-

Nitro compound infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved from [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.

- Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 3273-3277.

-

PubChem. (n.d.). 1-Chloro-2,5-dimethyl-4-nitrobenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Chloro-2,5-dimethyl-3-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-methyl-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-dimethyl-5-nitrobenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Chloro-2,5-dimethyl-3-nitrobenzene Price. Retrieved from [Link]

- Singh, J., & Comfort, S. D. (2007). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 41(13), 4736-4742.

- Southwick, P. L., & Cremer, S. E. (1959). A New Synthesis of Vasicine. Journal of the American Chemical Society, 81(23), 6040-6044.

-

EPP Ltd. (n.d.). Quantitative NMR. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

All 'Bout Chemistry. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-METHYL-3-NITROBENZENE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-3-nitro-benzene - Optional[13C NMR]. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2,4-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Schmidt, T. C., & Haderlein, S. B. (2001). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 36(1), 45-56.

-

SpectraBase. (n.d.). 1-Chloro-2-nitro-benzene - Optional[1H NMR]. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Chloro-2,5-dimethyl-3-nitrobenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed examination of the ¹H NMR spectrum of 1-Chloro-2,5-dimethyl-3-nitrobenzene (CAS No: 13711-22-3), a polysubstituted aromatic compound. The structural elucidation of such molecules is critical in fields ranging from pharmaceutical development to materials science. Here, we will dissect the theoretical underpinnings of its ¹H NMR spectrum, provide a robust experimental protocol for its acquisition, and detail the data processing workflow. This document serves as a comprehensive resource for researchers and scientists, blending foundational principles with practical, field-proven methodologies.

Predictive Analysis of the ¹H NMR Spectrum

The structure of 1-Chloro-2,5-dimethyl-3-nitrobenzene dictates a unique ¹H NMR spectrum. To predict this spectrum, we must analyze the chemical environment of each proton, considering the electronic effects of the various substituents on the benzene ring.

Molecular Structure and Proton Environments:

The molecule has four distinct proton environments:

-

Two aromatic protons, which we will designate as H-4 and H-6 .

-

Two methyl groups, designated as 2-CH₃ and 5-CH₃ .

The chemical shift (δ) of these protons is primarily influenced by the electron-donating or electron-withdrawing nature of the substituents (-Cl, -CH₃, -NO₂).

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both by induction and resonance. It strongly deshields nearby protons, shifting their signals significantly downfield.

-

Chloro Group (-Cl): This is an electronegative atom that withdraws electron density through induction, causing deshielding. It has a weaker deshielding effect compared to the nitro group.

-

Methyl Group (-CH₃): This is a weak electron-donating group, which shields nearby protons, causing a slight upfield shift.

Predicting Chemical Shifts (δ)

The chemical shifts of aromatic protons can be estimated by starting with the standard value for benzene (δ ≈ 7.26 ppm in CDCl₃) and adding incremental shifts from each substituent based on its position (ortho, meta, or para).[1]

-

Aromatic Protons (H-4 and H-6): These protons reside in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[2]

-

H-6: This proton is ortho to the strongly deshielding -NO₂ group and ortho to the -Cl group. It is also meta to the 5-CH₃ group. The cumulative deshielding effects from the adjacent nitro and chloro groups are expected to shift this proton the furthest downfield.

-

H-4: This proton is para to the -NO₂ group, ortho to the 5-CH₃ group, and meta to both the -Cl and 2-CH₃ groups. The para-nitro and meta-chloro deshielding effects will be significant, though likely less pronounced than the combined ortho effects on H-6. The ortho-methyl group will provide a slight shielding effect.

-

-

Methyl Protons (2-CH₃ and 5-CH₃): These protons are in the benzylic region (2.0-3.0 ppm).[2]

-

2-CH₃: This methyl group is flanked by two electron-withdrawing groups (-Cl and -NO₂). This environment will cause significant deshielding, pushing its signal downfield within the benzylic proton range.

-

5-CH₃: This methyl group is adjacent to two aromatic protons (H-4 and H-6). Its electronic environment is less deshielded compared to the 2-CH₃ group. Therefore, its signal is expected to appear more upfield.

-

Predicting Splitting Patterns (Multiplicity)

Spin-spin coupling occurs between non-equivalent protons on adjacent atoms. The coupling constant, J, is independent of the spectrometer's magnetic field strength.[3]

-

H-4 and H-6: These two aromatic protons are four bonds apart and are in a meta relationship. They will couple to each other, resulting in a characteristic meta-coupling. The typical value for a meta-coupling constant (⁴J) is small, around 2-3 Hz.[4] Consequently, both H-4 and H-6 are expected to appear as doublets (d).

-

2-CH₃ and 5-CH₃: The protons of the methyl groups do not have any adjacent protons to couple with. Therefore, both methyl signals are expected to appear as singlets (s).

Predicted ¹H NMR Data Summary

The predicted spectral data for 1-Chloro-2,5-dimethyl-3-nitrobenzene are summarized in the table below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2-3 | 1H |

| H-4 | ~7.5 - 7.7 | Doublet (d) | ~2-3 | 1H |

| 2-CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A | 3H |

| 5-CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A | 3H |

Molecular Structure and Key NMR Interactions

The following diagram illustrates the molecular structure and highlights the key protons and the through-bond coupling interaction that defines the splitting pattern of the aromatic signals.

Caption: Molecular structure showing meta-coupling between H-4 and H-6.

Experimental Protocol: Data Acquisition

This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure scientific integrity.

Part 1: Sample Preparation

Rationale: Proper sample preparation is the foundation of a high-quality NMR spectrum. The goal is to create a homogeneous, particle-free solution at an optimal concentration.[5]

Methodology:

-

Weigh the Analyte: Accurately weigh 5-25 mg of 1-Chloro-2,5-dimethyl-3-nitrobenzene into a clean, dry vial.[6] This mass range ensures sufficient signal for a ¹H spectrum without causing line broadening due to excessive concentration.[7]

-

Select a Deuterated Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (CHCl₃ at δ 7.26 ppm) typically does not interfere with the aromatic region of the analyte.

-

Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.

-

Filter the Sample: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, transfer the solution into a clean, high-quality 5 mm NMR tube. This filtration step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

-

Add Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added. TMS is chemically inert and provides a sharp singlet at 0.00 ppm.[7]

-

Cap and Label: Cap the NMR tube securely and label it clearly.

Part 2: Instrument Setup and Acquisition

Rationale: The chosen acquisition parameters represent a balance between achieving a high signal-to-noise ratio (S/N) and minimizing the experimental time.

Typical Parameters (for a 400 MHz Spectrometer):

-

Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will "lock" onto the deuterium signal of the CDCl₃ to compensate for any magnetic field drift during the experiment.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume.[8] This is arguably the most critical step for obtaining sharp spectral lines.

-

Set Acquisition Parameters:

-

Pulse Width: Calibrate a 90° pulse width to ensure maximum signal excitation.

-

Number of Scans (NS): Set to 16 or 32 scans. This allows for signal averaging to improve the S/N ratio.

-

Relaxation Delay (D1): Set to 1-2 seconds. This delay allows the nuclear spins to return to thermal equilibrium between pulses, ensuring accurate signal integration.

-

Acquisition Time (AQ): Set to ~3-4 seconds to ensure adequate digital resolution.

-

Spectral Width (SW): Set to a range that encompasses all expected signals, typically 0-12 ppm.

-

-

Data Acquisition: Initiate the acquisition process by typing the appropriate command (e.g., zg in Bruker TopSpin software).

Caption: Experimental workflow for ¹H NMR data acquisition.

Data Processing and Analysis

Rationale: The raw data acquired is a Free Induction Decay (FID), a time-domain signal. Processing is required to convert this into the familiar frequency-domain spectrum for interpretation.[9]

Methodology:

-

Fourier Transform (FT): The FID is converted from the time domain to the frequency domain using a Fourier Transform algorithm. This mathematical operation resolves the component frequencies of the signal, which correspond to the chemical shifts of the protons.[10]

-

Phase Correction: The transformed spectrum must be phase-corrected. This is an interactive process to ensure that all peaks are in pure absorption mode (positive and symmetrical) and the baseline is flat.[11] This involves adjusting both a zero-order (frequency-independent) and a first-order (frequency-dependent) phase parameter.[12]

-

Baseline Correction: A baseline correction algorithm is applied to remove any broad distortions or rolling in the baseline of the spectrum, ensuring accurate peak integration.[13]

-

Calibration/Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or, if TMS is not used, by setting the residual solvent peak of CDCl₃ to its known value of 7.26 ppm.

-

Integration: The area under each peak is integrated. The relative integral values are directly proportional to the number of protons giving rise to that signal.

-

Peak Picking: The exact chemical shift (in ppm) of each peak is identified and labeled.

Caption: Standard workflow for processing raw NMR data (FID).

Conclusion

The structural elucidation of 1-Chloro-2,5-dimethyl-3-nitrobenzene via ¹H NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shifts and spin-spin coupling. A predictive analysis, based on the electronic properties of the substituents, indicates a spectrum characterized by two meta-coupled doublets in the aromatic region and two distinct singlets for the methyl groups. By adhering to the detailed experimental and processing protocols outlined in this guide, researchers can reliably acquire and interpret a high-quality spectrum, enabling unambiguous confirmation of the molecule's structure. This comprehensive approach ensures both scientific rigor and the generation of trustworthy, reproducible data essential for advanced chemical research and development.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Potsdam. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. Retrieved from [Link]

-

Griffiths, L. (2009). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Maryland, Baltimore County. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Department of Chemistry. Retrieved from [Link]

-

Nanalysis. (2022, March 28). NMR data processing: Phase Correction. NMR Blog. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Keeler, J. (n.d.). NMR Data Processing. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

ResearchGate. (2008, January). Workflow of the preprocessing steps applied in our NMR system. Retrieved from [Link]

-

University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, December 11). 1H NMR coupling and coupling constants. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Structure Determination using Spectroscopic Methods. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. How To [chem.rochester.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 11. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]

- 12. researchgate.net [researchgate.net]

- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

A Technical Guide to the Mass Spectrometry Fragmentation of 1-Chloro-2,5-dimethyl-3-nitrobenzene

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Chloro-2,5-dimethyl-3-nitrobenzene (C₈H₈ClNO₂). Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the principal fragmentation pathways, the rationale behind the observed ion formations, and the influence of the chloro, dimethyl, and nitro substituents on the molecule's behavior in the mass spectrometer. By synthesizing established fragmentation principles with a detailed mechanistic interpretation, this guide serves as a definitive resource for the identification and structural characterization of this and related compounds.

Introduction: The Molecule and the Method

1-Chloro-2,5-dimethyl-3-nitrobenzene is a substituted aromatic compound with a monoisotopic mass of 185.0244 Da. Its structural characterization is crucial in various fields, including synthetic chemistry, environmental analysis, and pharmaceutical development. Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for this purpose, providing a reproducible fragmentation "fingerprint" that is highly indicative of the molecule's structure.

In EI-MS, high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a positively charged radical cation, known as the molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), reveals the molecular weight and provides a roadmap to the molecule's constituent parts. The fragmentation of 1-Chloro-2,5-dimethyl-3-nitrobenzene is governed by the interplay of its stable aromatic core and its three distinct functional groups: the nitro group, the chlorine atom, and the two methyl groups.

The Molecular Ion Peak (M⁺•)

The first crucial piece of information in the mass spectrum is the molecular ion peak. Due to the stability of the benzene ring, aromatic compounds typically exhibit a prominent molecular ion peak.[1][2] For 1-Chloro-2,5-dimethyl-3-nitrobenzene, the molecular ion is expected at m/z 185 .

A key diagnostic feature for halogenated compounds is the presence of isotopic peaks.[3] Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[4] Consequently, the mass spectrum will display two molecular ion peaks:

-

[M]⁺• at m/z 185 , corresponding to molecules containing ³⁵Cl.

-

[M+2]⁺• at m/z 187 , corresponding to molecules containing ³⁷Cl.

The relative intensity of the m/z 187 peak will be approximately one-third that of the m/z 185 peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.[3]

Primary Fragmentation Pathways: A Mechanistic Analysis

The excess internal energy of the molecular ion (m/z 185/187) is dissipated through the cleavage of its weakest bonds and the formation of the most stable possible fragment ions. The fragmentation is directed by the nitro, chloro, and methyl functional groups, leading to several competing primary fragmentation pathways.

Pathway A: Loss of the Nitro Group (NO₂• and NO•)

The nitro group is a potent director of fragmentation in aromatic compounds.[4] Two characteristic losses are observed:

-

Loss of a Nitro Radical (NO₂•): This is a dominant fragmentation pathway for many nitroaromatic compounds, involving the cleavage of the C-N bond to lose a neutral radical of 46 Da.[5] This process is driven by the formation of a relatively stable substituted chlorodimethylphenyl cation.

-

[M]⁺• → [M - NO₂]⁺ + NO₂•

-

m/z 185 → m/z 139

-

This fragment ion, [C₈H₈Cl]⁺, retains the chlorine atom and will therefore exhibit a corresponding isotope peak at m/z 141.

-

-

Rearrangement and Loss of Nitric Oxide (NO•): A common rearrangement in ortho-substituted nitroaromatics, and also possible here, involves the transfer of an oxygen atom to the aromatic ring, followed by the expulsion of a neutral nitric oxide molecule (30 Da).[5]

-

[M]⁺• → [M - NO]⁺ + NO•

-

m/z 185 → m/z 155

-

The resulting [C₈H₈ClO]⁺ ion at m/z 155 (and its isotope at m/z 157) is a key indicator of this rearrangement. This ion can undergo a subsequent characteristic loss of carbon monoxide (CO), as discussed in the secondary fragmentation section.[5]

-

Pathway B: Cleavage of the Carbon-Chlorine Bond (Cl•)

The loss of the halogen atom is a principal fragmentation pathway for aromatic halides.[4] This involves the homolytic cleavage of the C-Cl bond to yield a stable phenyl cation and a chlorine radical.

-

[M]⁺• → [M - Cl]⁺ + Cl•

-

m/z 185 → m/z 150

-

The resulting fragment ion at m/z 150, [C₈H₈NO₂]⁺, will be a singlet peak, as it no longer contains chlorine.

Pathway C: Benzylic Cleavage (CH₃•)

The methyl groups provide a site for benzylic cleavage. The loss of a methyl radical (15 Da) results in the formation of a stabilized benzyl-type cation.

-

[M]⁺• → [M - CH₃]⁺ + CH₃•

-

m/z 185 → m/z 170

-

This fragment at m/z 170, [C₇H₅ClNO₂]⁺, will show a corresponding isotope peak at m/z 172.

Secondary Fragmentation and Cascade

The primary fragment ions often retain enough energy to fragment further, creating a cascade of smaller ions that add detail to the structural puzzle.

-

Decarbonylation of the [M - NO]⁺ Ion: The ion at m/z 155, formed by the loss of NO•, readily expels a neutral carbon monoxide (CO) molecule (28 Da). This is a classic fragmentation pattern for phenoxy-type cations.[5]

-

[M - NO]⁺ → [M - NO - CO]⁺ + CO

-

m/z 155 → m/z 127

-

The resulting [C₇H₈Cl]⁺ ion at m/z 127 (and its isotope at m/z 129) is a significant secondary fragment.

-

-

Fragmentation of the [M - NO₂]⁺ Ion: The primary fragment at m/z 139 can undergo further fragmentation, such as the loss of a methyl radical (15 Da) to form an ion at m/z 124, or the loss of a chlorine radical (35 Da) to form an ion at m/z 104.

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and the key fragments can be visualized in a fragmentation pathway diagram.

Caption: Proposed EI-MS fragmentation pathway for 1-Chloro-2,5-dimethyl-3-nitrobenzene.

Summary of Key Fragments

The following table summarizes the principal ions expected in the electron ionization mass spectrum of 1-Chloro-2,5-dimethyl-3-nitrobenzene.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Description of Fragmentation Pathway |

| 185 / 187 | [C₈H₈ClNO₂]⁺• | Molecular Ion (M⁺•) , showing a characteristic 3:1 isotope pattern for chlorine. |

| 170 / 172 | [C₇H₅ClNO₂]⁺ | [M - CH₃]⁺ : Loss of a methyl radical via benzylic cleavage. |

| 155 / 157 | [C₈H₈ClO]⁺ | [M - NO]⁺ : Rearrangement and loss of a nitric oxide molecule. |

| 150 | [C₈H₈NO₂]⁺ | [M - Cl]⁺ : Loss of a chlorine radical. |

| 139 / 141 | [C₈H₈Cl]⁺ | [M - NO₂]⁺ : Loss of a nitro radical; often a major fragment. |

| 127 / 129 | [C₇H₈Cl]⁺ | [M - NO - CO]⁺ : Secondary fragmentation involving the loss of CO from the m/z 155 ion. |

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for acquiring the mass spectrum of 1-Chloro-2,5-dimethyl-3-nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Program:

- Initial temperature: 70°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes.

-

MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 35 - 350.

- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

3. Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum, identifying the molecular ion, the chlorine isotope pattern, and the key fragment ions as detailed in this guide.

-

Compare the acquired spectrum to a library spectrum (e.g., NIST) if available for confirmation.

Caption: Standard workflow for the GC-MS analysis of the target compound.

Conclusion

The electron ionization mass spectrum of 1-Chloro-2,5-dimethyl-3-nitrobenzene is rich with structural information. The fragmentation is characterized by a clear molecular ion peak with a distinct M+2 isotope pattern, confirming the presence of chlorine. The primary fragmentation is dominated by competitive losses of the substituents: NO₂, NO, Cl, and CH₃ radicals. Subsequent fragmentation, particularly the loss of CO from the [M-NO]⁺ ion, provides further structural confirmation. By understanding these predictable pathways, researchers can confidently identify this molecule and elucidate the structure of related unknown compounds.

References

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. All 'Bout Chemistry. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. All 'Bout Chemistry. Retrieved from [Link]

Sources

Navigating Solubility: A Technical Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2,5-dimethyl-3-nitrobenzene in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from synthetic chemistry and reaction optimization to formulation development in the pharmaceutical and agrochemical industries. This document will delve into the theoretical underpinnings of its solubility, present relevant data, and provide detailed experimental protocols for in-house determination.

Executive Summary: The Importance of Solubility Profiling

The dissolution of a solid compound into a liquid solvent is a fundamental process that dictates its utility in numerous scientific and industrial applications. For a substituted nitroaromatic compound like 1-chloro-2,5-dimethyl-3-nitrobenzene, which serves as a key building block in the synthesis of more complex molecules, a thorough understanding of its solubility is paramount.[1] Poor solubility can lead to challenges in reaction kinetics, purification, and ultimately, the bioavailability of a final product. This guide is structured to provide a robust framework for approaching the solubility of this specific molecule, empowering researchers to make informed decisions in solvent selection and process development.

Physicochemical Properties and Theoretical Solubility Considerations

To predict and understand the solubility of 1-chloro-2,5-dimethyl-3-nitrobenzene, we must first consider its molecular structure and inherent physicochemical properties. The molecule consists of a benzene ring substituted with a chloro group, two methyl groups, and a nitro group.

Key Molecular Features Influencing Solubility:

-

Polarity: The nitro group (-NO2) and the chloro group (-Cl) are electron-withdrawing and introduce significant polarity to the molecule. The nitro group, in particular, is a strong dipole.

-

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors.

-

van der Waals Forces: The aromatic ring and the methyl groups contribute to London dispersion forces, a type of van der Waals interaction.

-

Molecular Weight: The molecular weight of 1-chloro-2,5-dimethyl-3-nitrobenzene is 185.61 g/mol .[2]

The fundamental principle of "like dissolves like" is the cornerstone of solubility prediction. This principle suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. Given the polar nature of 1-chloro-2,5-dimethyl-3-nitrobenzene, it is expected to be more soluble in polar organic solvents than in nonpolar ones.

Solubility Profile: An Analog-Based Approach

The following table summarizes the solubility of 1-chloro-3-nitrobenzene in a range of organic solvents at 25°C, offering a valuable reference point.

| Solvent Category | Solvent | Solubility of 1-chloro-3-nitrobenzene (g/L)[3] | Expected Influence on 1-Chloro-2,5-dimethyl-3-nitrobenzene Solubility |

| Aprotic Polar | N,N-Dimethylformamide (DMF) | 3661.51 | High solubility expected |

| Acetonitrile | 2921.47 | High solubility expected | |

| Acetone | 2279.81 | High solubility expected | |

| Dimethyl Sulfoxide (DMSO) | 1560.7 | High solubility expected | |

| Protic Polar | Methanol | 510.58 | Good solubility expected |

| Ethanol | 324.46 | Good solubility expected | |

| n-Propanol | 250.91 | Moderate solubility expected | |

| n-Butanol | 224.57 | Moderate solubility expected | |

| Nonpolar Aromatic | Toluene | 943.67 | Good solubility expected |

| Chlorinated | Dichloromethane | 1876.47 | High solubility expected |

| Chloroform | 1525.75 | High solubility expected | |

| Ethers | Tetrahydrofuran (THF) | 1406.43 | High solubility expected |

| 1,4-Dioxane | 1542.26 | High solubility expected | |

| Esters | Ethyl Acetate | 2732.55 | High solubility expected |

| Alkanes | n-Hexane | 36.93 | Low solubility expected |

| n-Heptane | 34.5 | Low solubility expected | |

| Water | Water | 0.61 | Very low to negligible solubility expected[3][4] |

Interpretation of the Analog Data:

The data for 1-chloro-3-nitrobenzene clearly demonstrates a high affinity for polar aprotic solvents like DMF, acetonitrile, and acetone. Good solubility is also observed in polar protic solvents and chlorinated solvents. As anticipated, its solubility in nonpolar alkanes and water is very low. This trend strongly suggests that 1-chloro-2,5-dimethyl-3-nitrobenzene will follow a similar pattern, exhibiting high solubility in a range of common organic solvents used in synthesis and analysis, with the exception of nonpolar hydrocarbons and water.

Experimental Determination of Solubility: A Self-Validating Protocol

While predictive data is invaluable, empirical determination of solubility is essential for precise process development. The following section outlines a robust, self-validating protocol for determining the solubility of 1-chloro-2,5-dimethyl-3-nitrobenzene. The gravimetric method is a reliable and widely used technique for this purpose.[5]

The Gravimetric Method: A Step-by-Step Workflow

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.

Materials and Equipment:

-

1-Chloro-2,5-dimethyl-3-nitrobenzene (solute)

-

Selected organic solvents

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Caption: Gravimetric solubility determination workflow.

Detailed Protocol:

-

Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of 1-chloro-2,5-dimethyl-3-nitrobenzene to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid at the end of the equilibration period is crucial for confirming saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

-

Sampling and Isolation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This filtration step is critical to remove any suspended solid particles. Transfer the filtered aliquot to a pre-weighed, clean, and dry container.

-

Analysis and Calculation: Carefully evaporate the solvent from the container. This can be achieved in a fume hood, a gentle stream of nitrogen, or a rotary evaporator. Once the bulk of the solvent is removed, place the container in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

Self-Validation and Trustworthiness:

-

Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values across the later time points indicate that equilibrium has been established.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results and to calculate the standard deviation.

-

Mass Balance: The amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the experimental results.

Advanced Considerations: Thermodynamic Modeling

For a more profound understanding and predictive capability, thermodynamic models can be employed. The solubility of a crystalline solute in a solvent is governed by its melting properties (enthalpy of fusion and melting point) and the activity coefficient of the solute in the solvent. While a detailed discussion is beyond the scope of this guide, models like the general solubility equation (GSE) and more sophisticated computational methods like COSMO-RS can provide valuable estimations.[6][7] These approaches are particularly useful for screening a large number of solvents or for understanding the temperature dependence of solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-chloro-2,5-dimethyl-3-nitrobenzene in organic solvents. By leveraging analog data, understanding the underlying physicochemical principles, and employing robust experimental protocols, researchers can confidently select appropriate solvents and optimize processes involving this important chemical intermediate. The provided methodologies are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

References

-

ChemSrc. 1-Chloro-2,5-dimethyl-3-nitrobenzene. Available from: [Link]

-

International Labour Organization. ICSC 1633 - 1-CHLORO-3-NITROBENZENE. Available from: [Link]

-

The Good Scents Company. 1-Chloro-3-nitrobenzene (CAS 121-73-3): Odor profile, Properties, & IFRA compliance. Available from: [Link]

-

Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Available from: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available from: [Link]

-

Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available from: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Available from: [Link]

- PubChem. *2-Chloro-1,3-dimethyl-5

Sources

- 1. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]